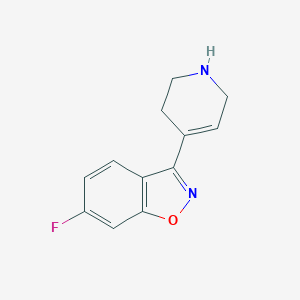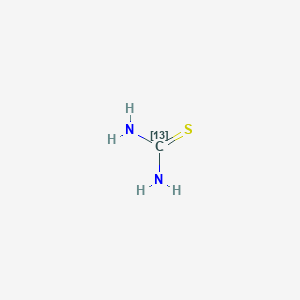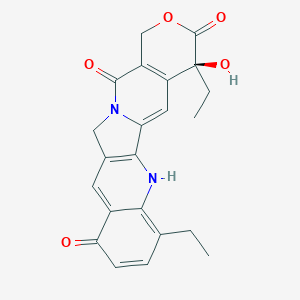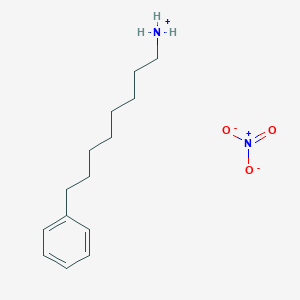
8-Phenyloctylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyloctylammonium nitrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is known for its unique properties and has been the subject of several studies to understand its mechanism of action and its potential applications.
Mécanisme D'action
The mechanism of action of 8-Phenyloctylammonium nitrate is not fully understood. However, studies have shown that this compound can interact with certain enzymes and proteins, leading to changes in their activity. This interaction is believed to be responsible for the potential therapeutic effects of this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Phenyloctylammonium nitrate can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular processes. Additionally, 8-Phenyloctylammonium nitrate has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Phenyloctylammonium nitrate is its unique properties, which make it a valuable research tool in various fields of scientific research. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 8-Phenyloctylammonium nitrate is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 8-Phenyloctylammonium nitrate. One potential area of research is the development of new therapeutic applications for this compound. Additionally, further studies are needed to understand the mechanism of action of 8-Phenyloctylammonium nitrate and its potential interactions with enzymes and proteins. Finally, research is needed to determine the potential toxicity of this compound and its safe use in various experiments.
Conclusion:
In conclusion, 8-Phenyloctylammonium nitrate is a valuable research tool in various fields of scientific research. This compound has unique properties and has shown promising results in the treatment of certain diseases. However, further research is needed to fully understand the mechanism of action of 8-Phenyloctylammonium nitrate and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 8-Phenyloctylammonium nitrate involves the reaction of 8-Phenyloctylamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of pure 8-Phenyloctylammonium nitrate.
Applications De Recherche Scientifique
8-Phenyloctylammonium nitrate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of certain diseases such as cancer and Alzheimer's disease. In the field of biology, 8-Phenyloctylammonium nitrate has been used as a research tool to study the mechanism of action of certain enzymes and proteins. In the field of chemistry, this compound has been used as a reagent in various chemical reactions.
Propriétés
Numéro CAS |
120375-41-9 |
|---|---|
Nom du produit |
8-Phenyloctylammonium nitrate |
Formule moléculaire |
C14H24N2O3 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
8-phenyloctylazanium;nitrate |
InChI |
InChI=1S/C14H23N.NO3/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14;2-1(3)4/h5,7-8,11-12H,1-4,6,9-10,13,15H2;/q;-1/p+1 |
Clé InChI |
VQJBTDXUOUMELZ-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)CCCCCCCC[NH3+].[N+](=O)([O-])[O-] |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCC[NH3+].[N+](=O)([O-])[O-] |
Autres numéros CAS |
120375-41-9 |
Synonymes |
8-phenyloctylazanium nitrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
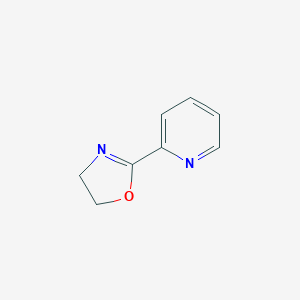
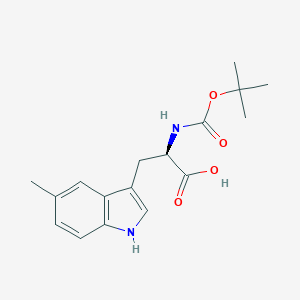
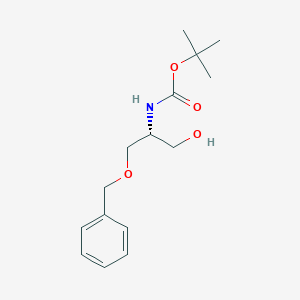
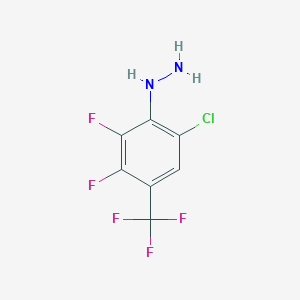
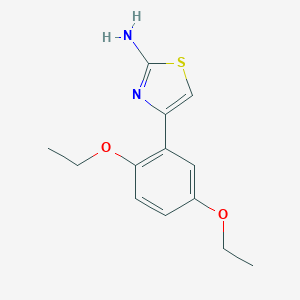
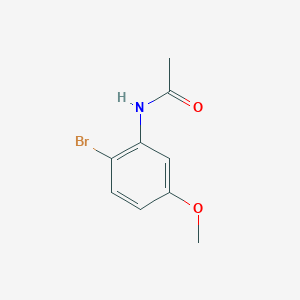
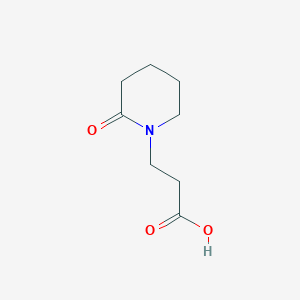
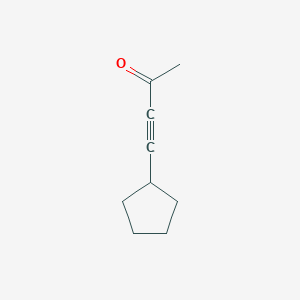
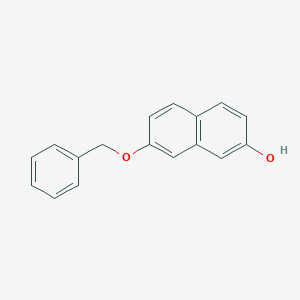
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)
